Dynemicin Q

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

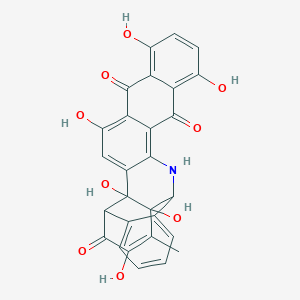

Dynemicin Q is a natural product found in Micromonospora chersina with data available.

Wissenschaftliche Forschungsanwendungen

Biosynthesis and Gene Encoding

- Dynemicin, including Dynemicin Q, is a member of the enediyne antitumor antibiotic family, characterized by a novel anthraquinone-fused structure. The biosynthetic genes for its enediyne core, specifically dynE8, U14, and U15, along with a tailoring oxidase gene (orf23), are essential for its production. This finding is significant for understanding the biosynthesis and potential genetic modifications of this compound (Gao & Thorson, 2008).

DNA Binding and Cleavage Properties

- This compound, like other dynemicins, exhibits DNA-binding properties, contributing to its antitumor activity. This class of compounds intercalates into DNA, causing strand breaks and exhibiting cytotoxicity against certain cell lines (Shirai et al., 1995).

- Dynemicin's hybrid structure with anthraquinone and enediyne cores allows it to effectively bind and cleave DNA. This dual-action mechanism makes it a useful tool for probing DNA structures and understanding the interaction between drugs and genetic material (Sugiura et al., 1990).

Role of Polyketide Synthase in Biosynthesis

- The synthesis of this compound involves a polyketide synthase, DynE8, which plays a dual role in forming both the enediyne and anthraquinone cores. This multifunctional enzyme's role is pivotal in the complex biosynthesis pathway of this compound, offering insights for potential synthetic modifications (Cohen & Townsend, 2017).

Computer Modeling and Mechanistic Insights

- Computer modeling of this compound has provided insights into its mechanism of DNA cleavage, highlighting the importance of its diradical intermediate. This research contributes to understanding the drug's interaction with DNA and potential pathways for therapeutic applications (Wender et al., 1991).

Synthetic Analogs and Trigger Mechanisms

- The synthesis of Dynemicin A analogs, including this compound, has been explored. These analogs are categorized by their trigger mechanisms, offering a range of structural varieties and insights into their antitumor activity. This research is crucial for the development of more effective and specific anticancer drugs (Maier et al., 1999).

Light-Induced DNA Cleavage

- This compound, under visible light irradiation, can induce DNA strand breaks. This property is particularly important for understanding its mechanism of action and potential applications in targeted cancer therapy (Shiraki & Sugiura, 1990).

Biosynthetic Studies

- Detailed biosynthetic studies have been conducted on this compound, revealing its complex origin from heptaketide chains. This research is vital for comprehending its natural production process and potential biosynthetic modifications (Tokiwa et al., 1992).

Design and Synthesis of Models

- The synthesis of this compound models has helped in understanding its chemical behavior and DNA interaction, contributing to the development of more efficient synthetic methods and therapeutic strategies (Nicolaou et al., 1993).

Eigenschaften

CAS-Nummer |

138370-14-6 |

|---|---|

Molekularformel |

C28H19NO9 |

Molekulargewicht |

513.4 g/mol |

IUPAC-Name |

2,3,5,20,23,27-hexahydroxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),4,8,10,12,16,19,21,23,26-decaene-6,18,25-trione |

InChI |

InChI=1S/C28H19NO9/c1-9-22(33)25(36)20-10-4-2-3-5-11(10)26-27(9,37)28(20,38)12-8-15(32)18-19(21(12)29-26)24(35)17-14(31)7-6-13(30)16(17)23(18)34/h2-8,20,26,29-33,37-38H,1H3 |

InChI-Schlüssel |

CUJOMOBZUHNQJD-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)O |

Kanonische SMILES |

CC1=C(C(=O)C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)O |

Synonyme |

dynemicin Q |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

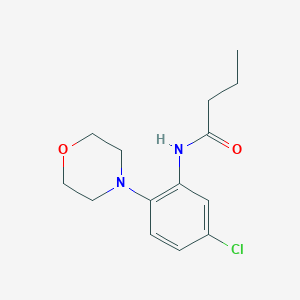

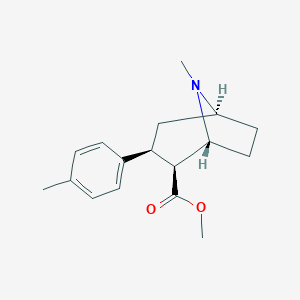

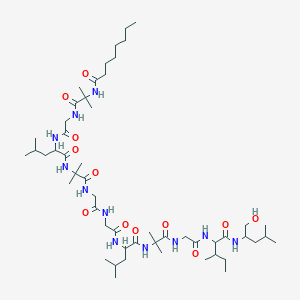

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpro](/img/structure/B237552.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)

![3-[(4-Tert-butylphenyl)methyl]piperidine](/img/structure/B237560.png)

![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)

![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)

![[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B237572.png)

![4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237583.png)

![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B237603.png)